4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

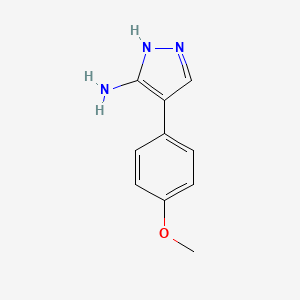

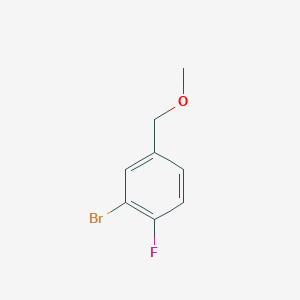

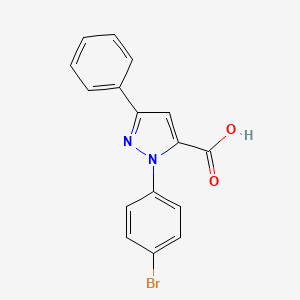

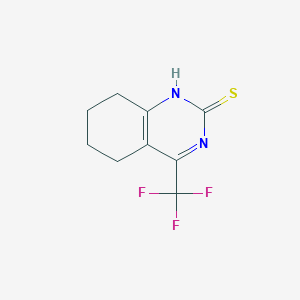

The compound “4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol” is a derivative of quinazoline, which is a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring . The “4-(Trifluoromethyl)” part suggests the presence of a trifluoromethyl group (-CF3) attached to the 4th carbon of the quinazoline ring. The “2-thiol” part indicates the presence of a thiol group (-SH) attached to the 2nd carbon of the quinazoline ring.

Aplicaciones Científicas De Investigación

Synthesis and Derivatization

The compound has been involved in the synthesis of various substituted tetrahydroquinazolines and dihydroquinazolines. Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a method for synthesizing disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, highlighting its versatility in creating combinatorial libraries of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Asymmetric Cycloaddition

In another study, Ji, Wang, and Sun (2018) utilized a copper-catalyzed asymmetric formal [4 + 2]-cycloaddition process involving copper-allenylidenes and hexahydro-1,3,5-triazines, providing a route to chiral tetrahydroquinazolines (Ji, Wang, & Sun, 2018).

Applications in Medicinal Chemistry

Johnson et al. (2013) explored the synthesis of 5,6,7,8-tetrahydroquinolines and tetrahydronaphthyridines containing trifluoromethyl groups. These compounds are valuable in medicinal chemistry due to their partially-saturated bicyclic ring and stable CF3 group (Johnson, O'mahony, Edwards, & Duncton, 2013).

Solar Cell Applications

A study by Hilmi, Shoker, and Ghaddar (2014) involved using a thiolate/disulfide organic-based electrolyte system, including 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol, in dye-sensitized solar cells (DSSCs). This research demonstrates the compound's potential in renewable energy applications (Hilmi, Shoker, & Ghaddar, 2014).

Biological Activity Exploration

Ohloblina, Bushuieva, and Parchenko (2022) researched the biological activity of 1,2,4-triazole derivatives, including compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, showing a wide spectrum of biological activity and potential for medical and veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).

Propiedades

IUPAC Name |

4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQQXAWOTCAVBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)

![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)